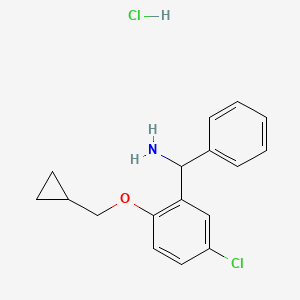

C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride

Description

C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride is a synthetic organic compound characterized by a benzylamine core substituted with a 5-chloro-2-cyclopropylmethoxyphenyl group. Its molecular structure (C₁₇H₁₇ClNO₂·HCl) includes a cyclopropylmethoxy substituent at the 2-position of the chlorinated aromatic ring, which confers unique steric and electronic properties. This compound is primarily studied in pharmaceutical contexts, often as an intermediate or impurity in active pharmaceutical ingredient (API) synthesis. Its structural complexity and halogenated aromatic system make it relevant for comparative studies with analogous compounds .

Properties

IUPAC Name |

[5-chloro-2-(cyclopropylmethoxy)phenyl]-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.ClH/c18-14-8-9-16(20-11-12-6-7-12)15(10-14)17(19)13-4-2-1-3-5-13;/h1-5,8-10,12,17H,6-7,11,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIKLGJTAKSIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride typically involves multiple steps:

Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a chlorinating agent such as thionyl chloride to form cyclopropylmethyl chloride.

Attachment to the Phenyl Ring: The cyclopropylmethyl chloride is then reacted with 5-chloro-2-hydroxybenzaldehyde in the presence of a base like potassium carbonate to form 5-chloro-2-cyclopropylmethoxybenzaldehyde.

Formation of the Phenylmethylamine Moiety: The benzaldehyde derivative is then subjected to reductive amination with phenylmethylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form the final product.

Conversion to Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the phenylmethylamine moiety, potentially converting it to secondary or tertiary amines.

Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with pharmacologically or structurally related molecules, including impurities and APIs.

Structural Analogues and Impurities

2.1.1. [5-Chloro-2-(Methylamino)phenyl]phenylmethanone (Impurity A, EP)

- Molecular Formula: C₁₄H₁₂ClNO

- Key Features: Replaces the cyclopropylmethoxy group with a methylamino substituent. Contains a benzophenone core instead of a benzylamine backbone.

- Application: A known impurity in API synthesis, particularly in benzodiazepine derivatives. Its ketone group reduces basicity compared to the primary amine in the target compound .

2.1.2. Oxazepam (Impurity B, EP)

- Molecular Formula : C₁₅H₁₁ClN₂O₂

- Key Features :

- Benzodiazepine scaffold with a 7-chloro substituent.

- Includes a hydroxyl group and fused diazepine ring, absent in the target compound.

- Pharmacological Role : An anxiolytic API, highlighting the divergent biological activity despite shared chlorinated aromatic systems .

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | Impurity A | Oxazepam |

|---|---|---|---|

| Molecular Weight | 352.25 g/mol | 245.71 g/mol | 286.71 g/mol |

| Substituents | Cl, cyclopropylmethoxy, NH₂·HCl | Cl, methylamino, ketone | Cl, hydroxyl, diazepine ring |

| LogP (Predicted) | 3.8 | 2.5 | 2.1 |

| Aqueous Solubility | Low (hydrochloride improves it) | Very low | Moderate |

| Primary Application | Synthetic intermediate/impurity | Synthetic impurity | Anxiolytic API |

Key Findings :

- The cyclopropylmethoxy group in the target compound enhances lipophilicity (LogP = 3.8) compared to Impurity A (LogP = 2.5), likely influencing membrane permeability and metabolic stability.

- The hydrochloride salt improves aqueous solubility relative to neutral analogues, critical for formulation .

- Oxazepam’s diazepine ring and hydroxyl group enable GABA receptor binding, absent in the target compound, underscoring structural-activity divergence .

Research Findings and Mechanistic Insights

Regulatory and Quality Control Aspects

- Both the target compound and Impurity A are monitored under ICH guidelines for residual impurities in APIs. Their structural similarity necessitates advanced chromatographic methods (e.g., HPLC-MS) for differentiation .

Biological Activity

C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride can be represented as follows:

- Molecular Formula : C₁₅H₁₈ClN

- Molecular Weight : 251.77 g/mol

- CAS Number : 25781-92-4

The presence of a chloro substituent and a cyclopropyl group in the phenyl ring is significant for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Key mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It has been noted that similar compounds can inhibit enzymes such as phosphodiesterases (PDEs), which play a crucial role in cellular signaling by regulating cyclic nucleotide levels .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, chloroacetamides have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) while being less effective against Gram-negative bacteria . The biological activity is often linked to the lipophilicity of the compounds, allowing them to penetrate bacterial membranes effectively.

Antitumor Activity

Some studies have suggested that compounds with similar structural motifs demonstrate antitumor activity. The mechanism may involve inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways, including modulation of cell signaling cascades .

Case Studies and Research Findings

-

Antimicrobial Testing :

A study conducted on a series of N-substituted chloroacetamides demonstrated their effectiveness against various microbial strains. The results indicated that compounds with halogenated phenyl rings exhibited higher antimicrobial activity due to enhanced membrane permeability . -

Structure-Activity Relationship (SAR) :

Research utilizing quantitative structure-activity relationship (QSAR) analysis has shown that the position and type of substituents on the phenyl ring significantly affect biological activity. Compounds with specific substitutions were found to enhance lipophilicity and, consequently, their antimicrobial efficacy . -

Pharmacological Applications :

A patent application highlighted the potential use of similar compounds in treating conditions such as hypertension and other diseases where modulation of cyclic nucleotides is beneficial . This suggests a broader pharmacological application for C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.